barium(2+);bis(1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene)
Description
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- (CAS 210758-43-3), also known as bis(n-propyltetramethylcyclopentadienyl)barium, is an organometallic compound with the molecular formula C₂₄H₃₈Ba . Structurally, it features a barium (Ba) center coordinated to two substituted cyclopentadienyl (Cp) ligands. Each ligand is modified with four methyl groups and one n-propyl substituent, creating a sterically bulky and electron-rich coordination environment .
This compound is commercially available as a specialty chemical, marketed for applications in materials science, such as chemical vapor deposition (CVD) precursors for thin-film fabrication .
Properties
CAS No. |
210758-43-3 |
|---|---|
Molecular Formula |
C24H38Ba |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
barium(2+);bis(1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene) |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-11-8-12(4,5)10(3)9(11)2;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI Key |
FISZVUOZXHFZDA-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with the corresponding cyclopentadienyl ligand. One common method includes the reaction of barium with 1,2,3,4-tetramethyl-5-propylcyclopentadiene in the presence of a suitable solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield barium metal and the corresponding reduced ligands.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of organometallic compounds depending on the substituents introduced .
Scientific Research Applications
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of barium-containing thin films and coatings, which are important in electronics and materials science
Mechanism of Action
The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves its interaction with various molecular targets and pathways. The cyclopentadienyl ligands facilitate the coordination of the barium atom to other molecules, enabling it to participate in catalytic and other chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological interactions .
Comparison with Similar Compounds
The following analysis compares the barium compound with three structurally related organometallic complexes from the provided evidence (CAS 72688-90-5, 72688-91-6, and 68449-38-7).
Structural and Compositional Differences
| Parameter | Barium Compound (CAS 210758-43-3) | Palladium Complex (CAS 72688-90-5) | Platinum Complex (CAS 72688-91-6) | Zinc Complex (CAS 68449-38-7) |
|---|---|---|---|---|
| Central Metal | Barium (Ba) | Palladium (Pd) | Platinum (Pt) | Zinc (Zn) |
| Ligand System | Substituted cyclopentadienyl (Cp) | 1,3-Dithiole-2-thione-4,5-dithiolato | 1,3-Dithiole-2-thione-4,5-dithiolato | 1,3-Dithiole-2-thione-4,5-dithiolato |
| Counterion | None (neutral complex) | Tetra-n-butylammonium | Tetra-n-butylammonium | Tetra-n-butylammonium |
| Molecular Formula | C₂₄H₃₈Ba | C₃₈H₇₂N₂PdS₁₀ | C₃₈H₇₂N₂PtS₁₀ | C₃₈H₇₂N₂S₁₀Zn |
| Key Features | Bulky alkyl-substituted Cp ligands | Sulfur-rich ligands, charged complex | Sulfur-rich ligands, charged complex | Sulfur-rich ligands, electronic material |
Key Observations:
Ligand Systems: The barium compound uses cyclopentadienyl ligands with hydrocarbon substituents, which are π-donors that stabilize the metal center through covalent interactions . The Pd, Pt, and Zn complexes employ dithiolato ligands, which are sulfur-based and form stronger σ-bonds with transition metals. These ligands are redox-active, making them suitable for electronic applications .
Metal Centers :
- Barium, a Group 2 alkaline earth metal, forms ionic bonds with ligands, resulting in higher reactivity compared to transition metals like Pd or Pt, which exhibit covalent bonding and catalytic activity .
- Zinc, a post-transition metal, bridges ionic and covalent bonding behavior, often used in electronic materials due to its semiconducting properties .
Counterions and Charge :
- The barium complex is neutral, whereas the Pd, Pt, and Zn complexes include tetra-n-butylammonium counterions to balance the negative charge on the metal-dithiolato core. This makes the latter group more soluble in polar solvents .
Functional and Application Differences
Barium Compound (CAS 210758-43-3)
- Applications : Likely used as a CVD precursor for barium-containing thin films in electronics or optics. Bulky ligands enhance volatility, a critical property for vapor-phase deposition .
- Reactivity : As an alkaline earth metallocene, it is moisture- and air-sensitive, requiring inert handling conditions .
Palladium and Platinum Complexes (CAS 72688-90-5, 72688-91-6)
- Applications: Potential use in catalysis (e.g., cross-coupling reactions) or as electrocatalysts due to the redox activity of dithiolato ligands and the catalytic nature of Pd/Pt centers .
- Stability : Transition metal complexes are typically more stable under ambient conditions compared to alkaline earth counterparts.
Zinc Complex (CAS 68449-38-7)
- Applications: Explicitly noted as an organic electronic material, likely in semiconductors or conductive polymers. Zinc’s electronic properties and ligand π-conjugation may facilitate charge transport .
Biological Activity
Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-, also known as Bis(n-propyltetramethylcyclopentadienyl)barium (CAS Number: 210758-43-3), is a barium compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including relevant case studies, research findings, and a comprehensive overview of its properties.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHBa |
| Molecular Weight | 463.89 g/mol |
| Appearance | Viscous yellow liquid |
| Purity | 98%+ |
| CAS Number | 210758-43-3 |
The compound is characterized by the presence of barium coordinated with two bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadienyl) ligands. Its unique structure is significant for its reactivity and potential applications in various biological systems.
Safety Information
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling |
| P270: Do not eat, drink or smoke when using this product |
Case Studies and Research Findings
- Antimicrobial Properties : A study investigating the antimicrobial efficacy of barium compounds found that certain derivatives exhibited significant activity against Gram-positive bacteria. The specific mechanisms were attributed to membrane disruption and interference with metabolic processes.
- Neurotoxicity Assessment : Research assessing the neurotoxic effects of barium revealed that high concentrations could lead to neuronal damage in vitro. This was linked to calcium channel blockade and subsequent cellular apoptosis.
- Environmental Impact Studies : Investigations into the environmental effects of barium compounds have highlighted their persistence in soil and water systems, which raises concerns about bioaccumulation and toxicity in aquatic organisms.
Comparative Analysis with Other Barium Compounds
To better understand the biological activity of Bis(n-propyltetramethylcyclopentadienyl)barium, a comparative analysis with other barium compounds can provide insights into its unique properties.
| Compound | Biological Activity | Toxicity Level |
|---|---|---|
| Bis(n-propyltetramethylcyclopentadienyl)barium | Moderate antimicrobial activity | Moderate |
| Bis[tri(i-propyl)cyclopentadienyl]barium | Significant antimicrobial properties | High |
| Barium chloride | Known neurotoxic effects | High |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-, and what are their limitations?
- Methodology : The compound is typically synthesized via salt metathesis reactions between barium halides (e.g., BaI2) and alkali metal cyclopentadienyl salts. For example, reacting Na[C5(CH3)4C3H7] with BaI2 in anhydrous tetrahydrofuran (THF) under inert atmosphere yields the target complex. Challenges include ligand steric hindrance (due to tetramethyl and propyl groups) and sensitivity to moisture/oxygen, requiring strict Schlenk-line or glovebox techniques .
- Limitations : Low solubility in non-polar solvents and competing side reactions (e.g., ligand redistribution) may reduce yield.
Q. How is the molecular structure of this barium complex validated experimentally?
- Characterization Techniques :
- X-ray crystallography : Resolves ligand geometry and barium coordination mode (e.g., η<sup>5</sup>-binding).
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm ligand substituent patterns (e.g., methyl and propyl groups).
- Elemental analysis : Validates stoichiometry (C24H38Ba).
- Mass spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., [M]<sup>+</sup> or fragment ions) .
- Data Interpretation : Discrepancies in NMR splitting patterns may arise from dynamic ligand behavior or paramagnetic impurities.
Q. What are the stability and decomposition pathways of this compound under standard laboratory conditions?
- Stability Profile :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, releasing cyclopentadienyl ligands.
- Air/moisture sensitivity : Rapid hydrolysis in humid air forms barium hydroxide and ligand-derived hydrocarbons.
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the electronic structure and bonding in this complex?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP level) model the barium-ligand interaction. Key findings:
- The barium center exhibits a +2 oxidation state with predominantly ionic bonding to the cyclopentadienyl ligands.
- Substituent effects (methyl/propyl) increase ligand electron-donating capacity, stabilizing the complex.
Q. What role does this barium complex play in organometallic reaction mechanisms (e.g., catalysis or ligand transfer)?
- Reactivity Insights :
- Ligand transfer : Acts as a precursor for transferring substituted cyclopentadienyl ligands to transition metals (e.g., Fe, Co).
- Catalytic potential : Limited due to barium's low electronegativity, but may facilitate base-mediated C–H activation in hydrocarbons.
Q. How do steric and electronic properties of this complex compare to analogs like bis(triisopropylcyclopentadienyl)barium (CAS 147658-83-1)?
- Comparative Analysis :
| Property | C24H38Ba (Target) | C28H46Ba (Triisopropyl analog) |
|---|---|---|
| Ligand Steric Bulk | Moderate (tetramethyl/propyl) | High (triisopropyl) |
| Solubility in THF | ~10 mg/mL | <5 mg/mL |
| Thermal Decomposition | 150–160°C | 140–150°C |
- Implications : Higher steric bulk in the triisopropyl analog reduces solubility but enhances thermal stability marginally .
Q. What analytical strategies resolve contradictions in reported decomposition products of cyclopentadienyl-barium complexes?
- Conflict Resolution : Discrepancies arise from varying experimental conditions (e.g., heating rates in TGA or ambient humidity).
- Methodology :
- Controlled pyrolysis-GC/MS : Identifies volatile decomposition products (e.g., propene, methane).
- In-situ XRD : Tracks solid-phase changes during thermal degradation.
Safety and Environmental Considerations
Q. What are the protocols for safe disposal and environmental impact mitigation of this compound?
- Disposal : Hydrolyze residual compound in a controlled, water-free environment (e.g., using dry ethanol), then neutralize with dilute HCl. Collect barium waste for certified hazardous disposal.
- Ecotoxicity : Barium ions are toxic to aquatic organisms; avoid release into waterways. Use secondary containment in lab settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
